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The tables below summarize findings from recent studies on the effects of DMSO in different experimental

models.

Table 1: Efficacy in Oncology and Infectious Disease Models

. Cell Line / DMSO Key Efficacy Proposed
Disease Model . L . Source
System Concentration Findings Mechanism(s)
Leukemia HL-60 1.3% (v/v) Induced Synergistic effect  [1]
(APML) (Human differentiation with TNF-a via
promyelocytic) into mature ERK/MAPK
granulocytes; pathway;
loss of Upregulation of

proliferative
capacity [1].

tumor suppressor
PTEN [1].
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Disease Model

Prostate Cancer
(CRPC)

Lung
Adenocarcinoma

Ovarian Cancer

Cell Line /
System

Castration-
resistant PCa
cell lines

PC9 & PC14
cell lines

HOC-7
(Human
ovarian)

DMSO
Concentration

0.1% - 1%
(viv)

1% (viv)

Not Specified

Key Efficacy
Findings

Suppressed
androgen
receptor (AR)
levels;
significantly
decreased cell
migratory ability
[1].

Enhanced
antiproliferative
effect of IFN-q;
induced
morphological
changes and
increased
alkaline
phosphatase
activity [1].

Increased
epithelial
differentiation;
significant
down-
regulation of
Myc
oncoproteins

[1].

Proposed
Mechanism(s)

Source

Decreased [1]
expression of
heteronuclear
ribonucleoprotein

H1 (hnRNP H1)

[1].

Potentiation of [1]
IFN-a sensitivity;
induction of
pneumocyte
maturation

markers [1].

Elevation of [1]
EGF-R and
desmoplakins;
enhanced

epithelial

maturation [1].
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production [5].

. Cell Line / DMSO Key Efficacy Proposed
Disease Model ) o ) Source
System Concentration Findings Mechanism(s)
Adenovirus HepaRG 1% (v/v) Increased viral Enhancement of [2]
Infection (Hepatic infectivity; viral entry steps,
progenitor) effect was not replication
dose- [2].
dependent and
medium-
specific [2].
Table 2: Findings in Other Biological and Disease Contexts
Experimental DMSO o Implications /
Context . Key Findings . Source
System Concentration Mechanisms
Neurointerventional Human Compatible 0.0% rate of Safe and [3]
Procedures patients microcatheter effective
(Meta- entrapment; compatibility
analysis) 98.3% with DMSO-
technical based embolic
success [3]. agents [3].
Alzheimer's Model In vivo mouse  0.01% (in Corrected DMSO vehicle [4]
(5xFAD Mice) model vehicle) contrast alone showed
sensitivity and  therapeutic
ELM-RPE bioactivity in
contraction [4].  visual
biomarkers [4].
Lymphocyte Human 1% - 2% (V/V) Reduced Demonstrates [5]
Activation PBMCs lymphocyte a
proliferation concentration-
index; dependent
5%-10% anti-
reduced IFN- inflammatory
Y, TNF-a, IL-2  effect [5].
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Experimental DMSO - Implications /
Context ) Key Findings ) Source
System Concentration Mechanisms
Cellular Human 3D 0.1% (v/v) Large-scale Challenges the  [6]
Epigenetics Cardiac & alterations in notion of
Hepatic miRNA and DMSO as
Microtissues DNA biologically
methylation inert; can
profiles [6]. confound

omics studies

[6].

Detailed Experimental Protocols

For researchers looking to replicate or validate these findings, here are the detailed methodologies from key

studies.

e 1. DMSO in Adenovirus Infection (HepaRG Cells) [2]

o Cell Culture & Differentiation: HepaRG cells are cultivated in William's E Medium or DMEM,
supplemented with 10% FBS, insulin, and hydrocortisone. Differentiation is induced over two
weeks with the addition of 1% DMSO, with medium changes every 2-3 days.

o Viral Infection: After differentiation, cells are infected with a replication-deficient, eGFP-
expressing HAdV-C5 vector at a Multiplicity of Infection (MOI) of 20 for one hour.

o Efficacy Readout: At 24 hours post-infection (p.i.), the number of infected cells is quantified by
counting eGFP-positive fluorescent cells using fluorescence microscopy.

¢ 2. DMSO in Leukemia Differentiation (HL-60 Cells) [1]

o Cell Treatment: HL-60 cells are treated with 1.3% (v/v) DMSO for several days to induce
differentiation.
o Differentiation Assessment:
= Morphology: Cells are analyzed microscopically for maturation into myelocytes,
metamyelocytes, and segmented neutrophils.
= Surface Marker Expression: Differentiation is quantified by measuring the increase in
expression of the surface marker CD11b using flow cytometry.
= Cell Cycle Analysis: The proportion of cells in the G1 phase is assessed, as
differentiation is often associated with G1 arrest.
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¢ 3. Assessing Anti-inflammatory Effects (Human PBMCs) [5]

o Cell Stimulation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and
stimulated with mitogens like Phytohemagglutinin (PHA) or Phorbol-12-myristate-13-acetate
(PMA) to activate lymphocytes.

o DMSO Treatment: Cells are treated with a range of DMSO concentrations (0.5% - 10% v/v) for
up to 120 hours (5 days).

o Proliferation Assay: Lymphocyte proliferation is measured using assays like CFSE dilution or
A3"H-thymidine incorporation, and a relative proliferation index is calculated.

o Cytokine Production: At the end of the culture, cells are treated with a protein transport
inhibitor, stained intracellularly for cytokines (IFN-y, TNF-a, IL-2), and analyzed by flow
cytometry to determine the percentage of cytokine-producing T-cells.

DMSO Mechanisms: Signhaling Pathways

DMSO exerts its effects through multiple signaling pathways, particularly in cancer models. The diagram

below illustrates two key mechanisms identified in leukemia and solid tumors.
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Key Signaling Pathways in DMSO-Mediated Cancer Cell Differentiation

HL-60 Leukemia Model
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Key Considerations for Experimental Design

When planning studies involving DMSO, it is crucial to account for the following factors, as evidenced by

the search results:

e Concentration is Critical: DMSO's effects are highly concentration-dependent.

o Low Concentrations (0.1%-1%): Can induce differentiation, modulate signaling pathways, and

alter epigenetic landscapes [1] [6].
o Medium Concentrations (21%-2%): Can significantly inhibit lymphocyte proliferation and

cytokine production, demonstrating anti-inflammatory properties [5].

o High Concentrations (25%-10%): Often lead to cytotoxicity and increased cell death [5].
Therefore, the lowest effective concentration should always be used, and the concentration in
the vehicle control must be matched exactly in treatment groups.

 DMSO is Not Biologically Inert: A substantial body of evidence confirms that DMSO is not a passive

solvent. It can:

o Induce drastic changes in the cellular transcriptome, epigenome (DNA methylation), and

proteome, even at 0.1% [6].
o Alter global molecular profiles, including nucleic acid content and protein secondary structure

[71.

o These profound effects mean that DMSO itself can be a significant confounding variable,
especially in high-throughput ‘'omics' studies and differentiation assays.

¢ Cell Type and Culture Medium Matter: The effects of DMSO can vary significantly depending on

the cell type and the culture medium used. For instance, its impact on adenovirus infectivity in

HepaRG cells was more pronounced in William's E Medium than in DMEM [2].
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efficacy-validation-in-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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